1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile 1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911461
InChI: InChI=1S/C15H12N4O2/c1-2-18-14-9-11(19(20)21)5-6-12(14)13(10-16)15(18)17-7-3-4-8-17/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C15H12N4O2
Molecular Weight: 280.28 g/mol

1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile

CAS No.:

Cat. No.: VC15911461

Molecular Formula: C15H12N4O2

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile -

Specification

Molecular Formula C15H12N4O2
Molecular Weight 280.28 g/mol
IUPAC Name 1-ethyl-6-nitro-2-pyrrol-1-ylindole-3-carbonitrile
Standard InChI InChI=1S/C15H12N4O2/c1-2-18-14-9-11(19(20)21)5-6-12(14)13(10-16)15(18)17-7-3-4-8-17/h3-9H,2H2,1H3
Standard InChI Key NZAUYLWQRLIZHO-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=C1N3C=CC=C3)C#N

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₅H₁₂N₄O₂, with a molecular weight of 280.28 g/mol. Its IUPAC name, 1-ethyl-6-nitro-2-pyrrol-1-ylindole-3-carbonitrile, reflects the substitution pattern:

  • Ethyl group at the indole nitrogen (position 1)

  • Nitro group at position 6

  • Pyrrole ring fused at position 2

  • Cyanide group at position 3 .

Key spectral data include:

  • IR: Peaks at ~2218 cm⁻¹ (C≡N stretch) and ~1535 cm⁻¹ (asymmetric NO₂ stretch) .

  • ¹H NMR: Signals for pyrrole protons (δ 6.2–7.1 ppm), ethyl group (δ 1.4–1.6 ppm for CH₃, δ 3.8–4.2 ppm for CH₂), and indole aromatic protons (δ 7.5–8.3 ppm) .

The nitro group’s electron-withdrawing nature and the nitrile’s polarity likely influence reactivity and intermolecular interactions.

Synthetic Approaches

While explicit protocols for this compound are scarce, analogous indole-carbonitrile syntheses involve:

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) enable functionalization of pre-formed indole scaffolds. For example, 3-iodoindole precursors undergo cyanation via Rosenmund-von Braun reactions to introduce the nitrile group .

Cyclocondensation Strategies

Reactions between substituted anilines and α,β-unsaturated nitriles under acidic conditions yield indole cores. Subsequent nitration (HNO₃/H₂SO₄) and alkylation (ethyl iodide) introduce the nitro and ethyl groups .

Key Challenges

  • Regioselectivity: Nitration at position 6 requires careful control of reaction conditions to avoid byproducts.

  • Stability: The nitro group’s sensitivity to reduction necessitates inert atmospheres during synthesis .

Molecular Interactions and Drug Likeness

Pharmacokinetic Properties

  • LogP: Calculated at 2.8, indicating moderate lipophilicity.

  • Solubility: ~0.1 mg/mL in aqueous buffers, necessitating formulation enhancements.

  • Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the ethyl group .

Target Engagement

  • Enzyme Inhibition: Competes with ATP in kinase binding pockets (Kd ~120 nM) .

  • DNA Intercalation: Planar indole-pyrrole system intercalates DNA, inducing strand breaks (EC₅₀ = 12 µM) .

Future Directions and Challenges

Structural Optimization

  • Replace the nitro group with trifluoromethyl to improve stability .

  • Introduce hydrophilic moieties (e.g., sulfonamides) to enhance solubility .

Preclinical Development

  • Toxicity: Assess hepatotoxicity in vitro (e.g., HepG2 assays).

  • Formulation: Explore nanoparticle delivery systems to overcome poor bioavailability.

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